molecular formula C12H13ClO3 B7779367 5-(4-Chlorophenyl)-3-methyl-5-oxovaleric acid

5-(4-Chlorophenyl)-3-methyl-5-oxovaleric acid

Cat. No.: B7779367
M. Wt: 240.68 g/mol
InChI Key: BDZFSYCYWNYWPH-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-methyl-5-oxovaleric acid is an organic compound that features a chlorophenyl group, a methyl group, and a valeric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-methyl-5-oxovaleric acid typically involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

5-(4-Chlorophenyl)-3-methyl-5-oxovaleric acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(4-Chlorophenyl)-3-methyl-5-oxovaleric acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: Similar structure but lacks the valeric acid backbone.

    3-Methyl-5-oxohexanoic acid: Similar backbone but lacks the chlorophenyl group.

    4-Chlorobenzoylacetic acid: Contains a chlorophenyl group but differs in the position of functional groups.

Uniqueness

5-(4-Chlorophenyl)-3-methyl-5-oxovaleric acid is unique due to the combination of its chlorophenyl group and valeric acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-methyl-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-8(7-12(15)16)6-11(14)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZFSYCYWNYWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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